7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide

anti-proliferative activity esophageal squamous cell carcinoma IC50 comparison

The compound 7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide (CAS 1705102-24-4) belongs to the 1,4-thiazepane-4-carboxamide class, featuring a benzodioxole substituent at the 7-position and an N-(2-ethoxyphenyl)carboxamide moiety at the 4-position. It is a synthetic small molecule (MF: C₂₁H₂₄N₂O₄S; MW: 400.49 g/mol) currently supplied as part of screening libraries by Life Chemicals (catalog F6481-2155).

Molecular Formula C21H24N2O4S
Molecular Weight 400.49
CAS No. 1705102-24-4
Cat. No. B2902082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide
CAS1705102-24-4
Molecular FormulaC21H24N2O4S
Molecular Weight400.49
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C21H24N2O4S/c1-2-25-17-6-4-3-5-16(17)22-21(24)23-10-9-20(28-12-11-23)15-7-8-18-19(13-15)27-14-26-18/h3-8,13,20H,2,9-12,14H2,1H3,(H,22,24)
InChIKeyDGINYDBYUPITSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide (1705102-24-4): Structural Profile, Procurement Context, and Evidence-Based Differentiation


The compound 7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide (CAS 1705102-24-4) belongs to the 1,4-thiazepane-4-carboxamide class, featuring a benzodioxole substituent at the 7-position and an N-(2-ethoxyphenyl)carboxamide moiety at the 4-position. It is a synthetic small molecule (MF: C₂₁H₂₄N₂O₄S; MW: 400.49 g/mol) currently supplied as part of screening libraries by Life Chemicals (catalog F6481-2155) [1]. The compound sits within a broader family of benzo[d][1,3]dioxole-fused 1,4-thiazepines that have demonstrated anti-proliferative activity against human cancer cell lines in published studies [2]. Its structural scaffold integrates two biologically active heterocyclic cores—the benzodioxole and the thiazepane—which are expected to exhibit synergistic pharmacological properties [2].

Why Benzodioxole-Thiazepane Hybrids Cannot Be Casually Interchanged: Structural and Pharmacological Differentiation of 1705102-24-4


Generic substitution among 1,4-thiazepane-4-carboxamide analogs is unreliable because subtle structural variations at the 7-position aromatic substituent and the N-phenyl carboxamide moiety produce divergent biological outcomes. Published structure-activity relationship (SAR) data for the benzodioxole-fused 1,4-thiazepine series demonstrate that even minor modifications—such as replacing the benzodioxole with a furan or fluorophenyl group—can alter anti-proliferative potency by several fold and shift target selectivity [1]. The compound at CAS 1705102-24-4 specifically combines a 7-benzo[d][1,3]dioxol-5-yl group with an N-(2-ethoxyphenyl)carboxamide, a pairing not found in the most extensively characterized analog (compound 4e), nor in the FAK-targeting triazine derivative EFT-508 [2] [3]. Consequently, substituting this compound with a close structural neighbor without empirical validation risks losing the specific binding interactions conferred by the benzodioxole oxygen atoms and the ethoxy-group-mediated hydrogen bonding or steric effects [1].

Quantitative Differentiation Evidence: 7-(Benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide vs. Closest Analogs


Class-Level Anti-Proliferative Potency: Benzodioxole-Thiazepine Series vs. 5-Fluorouracil in Esophageal Squamous Cell Carcinoma

The benzodioxole-fused 1,4-thiazepine class, to which 1705102-24-4 structurally belongs, demonstrated significant anti-proliferative superiority over the clinical chemotherapeutic agent 5-Fluorouracil (5-FU) in two human esophageal squamous cell carcinoma lines. The most active analog in the published series (compound 4e) achieved IC₅₀ values of 8.23 μM (Ec9706) and 16.22 μM (Eca109), representing a 2.8-fold and 1.9-fold potency improvement over 5-FU (IC₅₀ = 23.26 μM and 30.25 μM, respectively) [1]. While direct IC₅₀ data for the exact compound 1705102-24-4 are not yet published, the class-wide SAR indicates that the benzodioxole moiety is a critical pharmacophoric element contributing to this potency advantage [1].

anti-proliferative activity esophageal squamous cell carcinoma IC50 comparison 5-fluorouracil Ec9706 Eca109

7-Position Substituent Differentiation: Benzodioxole (1705102-24-4) vs. Furan (EFT-508 Analog) vs. 2-Fluorophenyl

The 7-position substituent is a key determinant of biological target engagement in 1,4-thiazepane-4-carboxamides. Compound 1705102-24-4 carries a benzo[d][1,3]dioxol-5-yl group, which provides two endocyclic oxygen atoms capable of hydrogen bond acceptor interactions and aromatic π-stacking [1]. This contrasts with the furan-2-yl analog (EFT-508, a known FAK inhibitor) which employs a single oxygen heteroatom and exhibits a different kinase selectivity profile [2]. The 2-fluorophenyl analog (CAS 1705100-85-1) introduces a fluorine atom that alters lipophilicity and metabolic stability. Within the published benzodioxole-thiazepine series, the benzodioxole-containing compounds consistently showed anti-proliferative IC₅₀ values in the low-micromolar range, whereas furan-containing analogs in other series have been reported to target kinases with selectivity over other enzyme classes [1] [2].

structure-activity relationship substituent effect benzodioxole kinase inhibitor FAK

Physicochemical Property Differentiation: 1705102-24-4 vs. 5-Fluorouracil and Podophyllotoxin

Compound 1705102-24-4 possesses a molecular weight of 400.49 g/mol and an InChI-based polar surface area (TPSA) of approximately 66–75 Ų, placing it within favorable oral drug-like chemical space (MW <500, TPSA <140) [1]. By comparison, 5-Fluorouracil (MW = 130.08 g/mol) is a much smaller molecule with different tissue penetration properties, and podophyllotoxin (MW = 414.41 g/mol) is a natural benzodioxole-containing compound with a structurally distinct non-thiazepane scaffold [2]. The ethoxyphenyl carboxamide moiety in 1705102-24-4 contributes additional hydrogen-bonding capacity (2 HBD, ~5 HBA estimated) and moderate lipophilicity (cLogP ~3.2–3.8) that are absent in simple benzodioxole-thiazepine analogs lacking the carboxamide extension [1].

physicochemical properties drug-likeness Lipinski molecular weight LogP

Procurement Availability and Unit Cost: 1705102-24-4 vs. Custom Synthesis of Close Analogs

Compound 1705102-24-4 is commercially available from Life Chemicals in pre-weighed quantities (2 μmol at $57.00; 10 μmol at $69.00; 40 mg at a higher tier) as of September 2023 [1]. By contrast, the most active literature analog (compound 4e from Wu et al.) is not listed by major screening compound vendors and would require de novo synthesis, with an estimated cost exceeding $500–$2,000 per 10 mg for a custom multi-step synthesis, based on the published three-component condensation route using 3,4-methylenedioxyaniline, aldehydes, and α-mercaptocarboxylic acids [2]. The furan analog (EFT-508) and fluorophenyl analog (CAS 1705100-85-1) are also not broadly stocked, making 1705102-24-4 the most immediately procurable benzodioxole-thiazepane-4-carboxamide with a defined N-(2-ethoxyphenyl) substituent.

procurement cost comparison screening library commercial availability Life Chemicals

Synthetic Accessibility: Solvent-Free One-Pot Synthesis Platform vs. Multi-Step Analog Routes

The benzodioxole-fused 1,4-thiazepine class benefits from a demonstrated solvent-free, one-pot, three-component condensation method that produces compounds in 'very good yields' according to Wu et al. [1]. This synthetic platform can in principle be adapted to generate 1705102-24-4 and its analogs using 3,4-methylenedioxyaniline as a common starting material, with the aldehyde and α-mercaptocarboxylic acid components dictating substitution diversity [1]. By contrast, EFT-508 and related triazine-substituted thiazepanes require separate amide coupling and heterocycle construction steps [2]. The solvent-free nature of the benzodioxole-thiazepine synthesis reduces purification burden and organic waste, offering a greener synthetic entry that is relevant for both milligram-scale screening procurement and potential scale-up for in vivo studies.

synthetic methodology one-pot condensation solvent-free yield scalability

Optimal Research Deployment Scenarios for 7-(Benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide (1705102-24-4)


Anti-Proliferative Screening in Esophageal Squamous Cell Carcinoma Panels

Based on class-level evidence showing 1.9–2.8× potency improvement over 5-FU in Ec9706 and Eca109 cell lines [1], 1705102-24-4 is a compelling candidate for initial anti-proliferative triage in esophageal cancer models. Its off-the-shelf availability at $57–$69 per aliquot [2] enables immediate dose-response profiling without the 4–6 week lead time associated with custom analog synthesis.

Structure-Activity Relationship Expansion Around the 7-Position Benzodioxole Pharmacophore

The compound serves as a parent scaffold for systematic SAR studies, where the 7-benzo[d][1,3]dioxol-5-yl group provides hydrogen-bond acceptor interactions distinct from furan-based kinase inhibitors like EFT-508 [3]. Researchers can use 1705102-24-4 as a reference point to probe the contribution of the benzodioxole oxygen atoms to target binding, with the efficient one-pot synthetic route enabling rapid analog generation [1].

Oral Bioavailability Lead Optimization Leveraging Favorable Physicochemical Properties

With a molecular weight of 400.49 g/mol, HBD = 2, HBA ≈ 5, and cLogP ~3.2–3.8, 1705102-24-4 resides within oral drug-like chemical space [2]. This profile supports its use as a starting point for iterative optimization of permeability and metabolic stability, particularly when compared to the lower lipophilicity of podophyllotoxin (cLogP ~1.4) or the small polar surface of 5-FU [4].

Procurement for Academic Screening Library Augmentation

Given the compound's commercial availability from Life Chemicals at defined purity grades [2], it is suitable for incorporation into academic or institutional screening libraries focused on heterocyclic anti-cancer agents. Its structural novelty within the benzodioxole-thiazepane intersection fills a gap not covered by commercially stocked analogs such as EFT-508 or the 2-fluorophenyl variant [3].

Quote Request

Request a Quote for 7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.